molecular formula C16H17N3O B1663337 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one CAS No. 117186-80-8

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one

Cat. No. B1663337
M. Wt: 267.33 g/mol
InChI Key: AQCBJPZFJDPIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as MIPT, and it belongs to the family of tryptamines. MIPT is a synthetic compound that has been developed in the laboratory, and it has shown promising results in various studies.

Scientific Research Applications

Anticancer Properties

  • Benzimidazoles bearing an oxadiazole nucleus, including compounds structurally similar to 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one, have demonstrated significant in vitro anticancer activity against a variety of cancer cell lines (Rashid, Husain, & Mishra, 2012).
  • Another study synthesized new isoxazoles and dihydroisoxazoles, incorporating a 1H-imidazol-1-yl group, and evaluated their antifungal activity against various fungal strains, including Candida and Aspergillus species, with promising results (Chevreuil et al., 2007).

Corrosion Inhibition

  • Research has shown that 1,3,4-oxadiazole derivatives, which share a structural similarity with the compound , can act as effective corrosion inhibitors for mild steel in sulphuric acid environments. This is achieved through the formation of a protective layer on the steel surface (Ammal, Prajila, & Joseph, 2018).

Imaging Applications

  • In the field of medical imaging, derivatives of 1H-imidazol-1-yl compounds have been successfully labeled with 99mTc for use in bone imaging. One such compound demonstrated highly selective uptake in the skeletal system and rapid clearance from soft tissues, indicating potential as a bone imaging agent (Qiu et al., 2011).

Chemical Synthesis and Characterization

  • Several studies have focused on the synthesis of compounds with the 1H-imidazol-1-yl group, exploring various synthetic pathways and characterizing their properties, indicating a broad interest in this class of compounds for chemical research (Talismanov et al., 2021).

Antimicrobial Effects

  • Compounds containing 1H-imidazol-1-yl groups have been evaluated for their antimicrobial effects. Some studies report potent antimicrobial effects against several anaerobic bacterial strains, suggesting a mode of action that involves the bioreduction of the nitro group (Oliveira et al., 2019).

properties

CAS RN

117186-80-8

Product Name

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one

InChI

InChI=1S/C16H17N3O/c1-11-13(18-10-17-11)7-8-16(20)15-9-12-5-3-4-6-14(12)19(15)2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18)

InChI Key

AQCBJPZFJDPIGL-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C

Canonical SMILES

CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C

Other CAS RN

117186-80-8

synonyms

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone
GR 65630
GR-65630
GR65630

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one
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3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one

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